molecular formula C12H11ClN2O B8773237 Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl-

Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl-

Cat. No.: B8773237
M. Wt: 234.68 g/mol
InChI Key: DJQMWJUTKVSFRC-UHFFFAOYSA-N
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Description

Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl- is a heterocyclic compound that features a pyrrolopyridine core with a chlorine substituent at the 5-position and a cyclobutyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl- typically involves the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable nitrogen source.

    Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.

    Formation of the Methanone Moiety:

Industrial Production Methods

Industrial production of Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the methanone moiety to an alcohol.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with various substituents replacing the chlorine atom.

Scientific Research Applications

Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl- has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and its role in cancer therapy.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl- involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(cyclopropyl)methanone
  • 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(cyclopentyl)methanone
  • 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(cyclohexyl)methanone

Uniqueness

Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl- is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs with different cycloalkyl groups. These differences can influence the compound’s binding affinity, selectivity, and overall biological activity.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-cyclobutylmethanone

InChI

InChI=1S/C12H11ClN2O/c13-9-6-15-12-8(4-5-14-12)10(9)11(16)7-2-1-3-7/h4-7H,1-3H2,(H,14,15)

InChI Key

DJQMWJUTKVSFRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2=C3C=CNC3=NC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dess-Martin periodinane (1.6 g, 3.8 mmol) was added to a suspension of (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(cyclobutyl)methanol (0.3 g, 1.2 mmol) in DCM (7 mL) at about 0° C. The reaction mixture was stirred at ambient temperature for about 4 h then quenched by the addition of with saturated aqueous Na2SO3 (125 mL). The product was extracted into DCM (3×20 mL) and the combined organic extracts were washed with aqueous NaOH (2 N, 20 mL). The organic phase was dried over anhydrous MgSO4 and the solvent was removed under reduced pressure to provide (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(cyclobutyl)methanone as an off-white solid (0.2 g, 67%) that was used directly in the next step without further purification: LC/MS (Table 2, Method a) Rt=2.27 min; m/z: 235 and 237 (M+H)+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(cyclobutyl)methanol
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

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